molecular formula C7H7ClF3N B6188238 2-(difluoromethyl)-4-fluoroaniline hydrochloride CAS No. 2639457-48-8

2-(difluoromethyl)-4-fluoroaniline hydrochloride

Cat. No.: B6188238
CAS No.: 2639457-48-8
M. Wt: 197.58 g/mol
InChI Key: OSMHXKKURAIXPN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-fluoroaniline hydrochloride (CAS 2639457-48-8) is a fluorinated aniline derivative of high interest in advanced chemical synthesis and pharmaceutical research . With the molecular formula C7H7ClF3N and a molecular weight of 197.59 g/mol, this compound serves as a versatile building block for the development of novel molecules . The strategic incorporation of both difluoromethyl and fluoro substituents on the aniline ring can significantly alter a compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in medicinal chemistry and materials science . As a substituted aniline, it is a valuable precursor for synthesizing more complex structures, such as those explored in patent literature for various applications . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use .

Properties

CAS No.

2639457-48-8

Molecular Formula

C7H7ClF3N

Molecular Weight

197.58 g/mol

IUPAC Name

2-(difluoromethyl)-4-fluoroaniline;hydrochloride

InChI

InChI=1S/C7H6F3N.ClH/c8-4-1-2-6(11)5(3-4)7(9)10;/h1-3,7H,11H2;1H

InChI Key

OSMHXKKURAIXPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-4-fluoroaniline hydrochloride typically involves the introduction of difluoromethyl and fluoro groups onto an aniline backbone. One common method involves the reaction of 4-fluoroaniline with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The incorporation of fluorine atoms into drug structures is a common strategy in medicinal chemistry, enhancing the pharmacokinetic and pharmacodynamic properties of compounds. 2-(Difluoromethyl)-4-fluoroaniline hydrochloride serves as a key intermediate in synthesizing various bioactive molecules. Its difluoromethyl group can influence lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Antiviral Agents : Research has demonstrated that fluorinated anilines can be effective in developing antiviral drugs. For instance, derivatives of 2-(difluoromethyl)-4-fluoroaniline have shown promise in inhibiting hepatitis B virus (HBV) replication in cell lines, as indicated by studies on tetrahydroquinoxaline derivatives that incorporated similar fluorinated structures .
  • Cancer Therapeutics : The compound's unique electronic properties make it suitable for designing inhibitors targeting specific cancer pathways. Fluorinated compounds often exhibit improved selectivity and potency against cancer cell lines compared to their non-fluorinated counterparts .

Agricultural Applications

Herbicides
this compound has been explored for its herbicidal properties. It is part of a class of aryl triazolinones that effectively control various weed species while being selective towards certain crops.

  • Mechanism of Action : The compound acts by inhibiting specific enzymes involved in plant growth, leading to the death of unwanted plants. Its application can be preemergence or postemergence, making it versatile for agricultural practices .
  • Field Studies : Trials have shown that formulations containing this compound can significantly reduce the growth of both grassy and broadleaf weeds without harming crops like soybeans and corn .

Material Science

Fluorinated Polymers
The unique properties of this compound enable its use in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance.

  • Polymer Synthesis : The compound can be utilized as a monomer or additive in polymerization processes, leading to materials with improved mechanical properties and durability under harsh conditions.
  • Applications in Coatings : Fluorinated polymers derived from this compound are suitable for protective coatings due to their hydrophobic nature and resistance to solvents and chemicals .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryPMC10753860Demonstrated antiviral activity against HBV; analogs showed enhanced potency with fluorination.
Agricultural ScienceWO1987003782A1Effective herbicide for controlling broadleaf and grassy weeds; selective towards crops.
Material ScienceRSC AdvancesDeveloped high-performance fluorinated polymers with superior chemical resistance.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated and fluorinated anilines, such as:

Uniqueness

2-(Difluoromethyl)-4-fluoroaniline hydrochloride is unique due to the specific combination of difluoromethyl and fluoro groups, which imparts distinct chemical and physical properties.

Biological Activity

2-(Difluoromethyl)-4-fluoroaniline hydrochloride (CAS No. 2639457-48-8) is a synthetic compound characterized by the presence of difluoromethyl and fluoro groups on an aniline backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

PropertyValue
Molecular Formula C7H7ClF3N
Molecular Weight 197.58 g/mol
IUPAC Name 2-(difluoromethyl)-4-fluoroaniline; hydrochloride
Purity 95%

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl and fluoro groups enhance the compound's lipophilicity and reactivity, potentially influencing its binding affinity to various enzymes and receptors. These interactions can modulate critical biological pathways, leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Antiparasitic Effects : Similar compounds have shown efficacy against parasites, and ongoing research is exploring the potential of this compound in targeting malaria-causing organisms by inhibiting essential metabolic pathways.
  • Pharmacokinetic Properties : The incorporation of difluoromethyl groups can significantly impact absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies show that fluorinated compounds often exhibit altered metabolic stability and permeability compared to their non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies:

  • Fluorine Substitution : The presence of fluorine atoms in the structure has been linked to enhanced lipophilicity and improved binding to biological targets. For instance, difluoromethylation can increase the potency of compounds against certain pathogens .
  • Comparative Analysis : When compared to similar compounds such as 2-(trifluoromethyl)-4-fluoroaniline, this compound shows unique properties due to the specific arrangement of functional groups, which affects its biological activity profile.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimalarial Research : A study focused on optimizing compounds for antimalarial activity found that modifications similar to those in this compound could improve efficacy against Plasmodium falciparum by enhancing metabolic stability while maintaining activity against resistant strains .
  • Toxicity Assessments : Investigations into the toxicity of fluorinated compounds have raised concerns over their metabolic pathways, with some studies indicating that certain derivatives may produce toxic metabolites under specific conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(difluoromethyl)-4-fluoroaniline hydrochloride, and how do reaction conditions influence yield and purity?

  • The synthesis of fluorinated aniline derivatives typically involves diazotization followed by fluorination or nucleophilic substitution. For example, 4-fluoroaniline derivatives are synthesized via catalytic fluorination or halogen exchange under controlled temperatures (40–80°C) using agents like KF or HF-pyridine . For the difluoromethyl group, methods such as the Balz-Schiemann reaction or fluorodecarboxylation may be adapted, with yields highly dependent on solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of fluorinating agents . Purity optimization often requires recrystallization in ethanol/water mixtures or column chromatography with silica gel.

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for resolving fluorine environments (e.g., difluoromethyl vs. aromatic fluorine), with chemical shifts typically between -110 to -130 ppm for CF2_2 groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolves steric effects of the difluoromethyl group on molecular conformation, particularly in salt forms .
  • HPLC : Validates purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability studies indicate that the hydrochloride salt form enhances hygroscopicity. Storage in desiccators (0–4°C, argon atmosphere) prevents hydrolysis of the difluoromethyl group. Degradation products may include oxidized quinones (via air exposure) or dehydrohalogenated amines, detectable via TLC or HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated aniline derivatives?

  • Discrepancies in IC50_{50} values or binding affinities often arise from variations in assay conditions (e.g., pH, solvent DMSO concentration). For example, protein binding studies require strict control of ionic strength (e.g., PBS buffer vs. Tris-HCl) to avoid false positives . Meta-analyses of structure-activity relationships (SAR) should account for substituent electronic effects: the difluoromethyl group’s strong electron-withdrawing nature alters π-π stacking and hydrogen-bonding interactions compared to monofluorinated analogs .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) highlight the difluoromethyl group’s role in enhancing van der Waals interactions with hydrophobic enzyme pockets (e.g., kinases or cytochrome P450 isoforms) .
  • DFT Calculations : Assess electronic effects on aromatic ring polarization, which influences nucleophilic attack sites during metabolic reactions .

Q. What experimental designs optimize the synthesis of novel derivatives for structure-activity relationship (SAR) studies?

  • Parallel Synthesis : Use combinatorial chemistry to introduce substituents (e.g., methyl, methoxy) at the 4-fluoroaniline core. Reaction conditions (e.g., Pd-catalyzed cross-coupling for aryl substitutions) must balance steric hindrance from the difluoromethyl group .
  • Isotopic Labeling : Incorporate 18F^{18}\text{F} or 13C^{13}\text{C} labels to track metabolic pathways in vitro .

Methodological Challenges and Solutions

Q. How to mitigate toxicity risks during in vivo studies of this compound?

  • Acute Toxicity Screening : Follow OECD Guidelines 423, using rodent models to determine LD50_{50} and monitor hepatorenal biomarkers (e.g., ALT, creatinine).
  • Metabolite Identification : LC-MS/MS analyses of plasma and urine detect fluorinated metabolites, which may require chelating agents (e.g., EDTA) to prevent false positives .

Q. What are the key considerations for designing fluorinated analogs with improved pharmacokinetic profiles?

  • LogP Optimization : The difluoromethyl group increases hydrophobicity (LogP ~2.5). Introduce polar groups (e.g., hydroxyls) via post-synthetic modifications to enhance aqueous solubility .
  • CYP450 Inhibition Assays : Screen for interactions using human liver microsomes to predict drug-drug interaction risks .

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